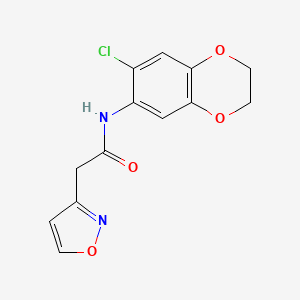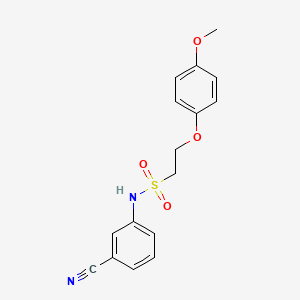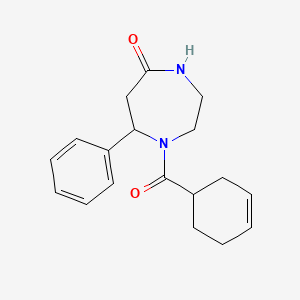![molecular formula C15H22N2O3S B7554012 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide](/img/structure/B7554012.png)
4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide, also known as TBOA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the excitatory amino acid transporters (EAATs), which are responsible for removing excess glutamate from the synaptic cleft. Glutamate is the major excitatory neurotransmitter in the central nervous system, and its dysregulation has been implicated in a variety of neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide inhibits EAATs by binding to the substrate-binding site of the transporters and blocking the uptake of glutamate. This leads to an increase in extracellular glutamate concentration and prolonged activation of glutamate receptors. 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide has been shown to have a greater effect on the neuronal uptake of glutamate than on the glial uptake, which suggests that it may have a greater impact on synaptic transmission than on the clearance of glutamate from the extracellular space.
Biochemical and Physiological Effects:
4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the amplitude and duration of excitatory postsynaptic currents (EPSCs) and to decrease the frequency of miniature EPSCs. 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide has also been shown to increase the release of glutamate from presynaptic terminals and to enhance long-term potentiation (LTP) in the hippocampus. 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide has been shown to have a dose-dependent effect on neuronal survival, with low doses promoting survival and high doses inducing cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide has several advantages as a research tool. It is a highly potent and selective inhibitor of EAATs, which makes it a valuable tool for studying the role of EAATs in glutamate homeostasis and neuronal function. 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide has also been shown to be effective in vivo, which makes it a useful tool for studying the effects of glutamate dysregulation on behavior and cognition. However, 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide has some limitations as a research tool. It has been shown to have off-target effects on other transporters and receptors, which may complicate the interpretation of experimental results. 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide is also highly toxic at high concentrations, which limits its use in some experimental paradigms.
Direcciones Futuras
There are several future directions for research on 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide. One direction is to investigate the role of EAATs in neurological disorders using 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide as a research tool. Another direction is to investigate the effects of 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide on synaptic plasticity and learning and memory in vivo. A third direction is to develop more selective and less toxic inhibitors of EAATs that can be used in experimental paradigms where 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide is not suitable. Finally, 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide can be used as a starting point for the development of new drugs for the treatment of neurological disorders that involve glutamate dysregulation.
Métodos De Síntesis
4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide can be synthesized by reacting 4-bromomethylbenzoic acid with tert-butylamine, followed by oxidation with m-chloroperoxybenzoic acid and sulfinylation with sulfinyl chloride. The yield of 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide can be improved by using a modified synthesis method, which involves the use of tert-butylammonium hydroxide instead of tert-butylamine and sulfinyl chloride.
Aplicaciones Científicas De Investigación
4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide has been widely used in scientific research to study the role of EAATs in glutamate homeostasis and neuronal function. It has been shown to inhibit all five subtypes of EAATs with high potency and selectivity. 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide has been used to investigate the contribution of EAATs to various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide has also been used to study the effects of glutamate dysregulation on synaptic plasticity and learning and memory.
Propiedades
IUPAC Name |
4-[[1-(tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-10(14(19)17-15(2,3)4)21(20)9-11-5-7-12(8-6-11)13(16)18/h5-8,10H,9H2,1-4H3,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSGTDAQXCXZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)S(=O)CC1=CC=C(C=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7553937.png)
![2-[4-[(5,6-Dimethyl-2-pyridin-2-ylpyrimidin-4-yl)amino]pyrazol-1-yl]acetamide](/img/structure/B7553945.png)


![1-[1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7553962.png)



![4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7553982.png)
![4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B7553987.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7553995.png)
![1-[2-[(3-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-[methyl(pyrazin-2-yl)amino]ethanone](/img/structure/B7554016.png)

